BenchChemオンラインストアへようこそ!

Paramethasone

Glucocorticoid Therapeutic Index Rheumatology

Paramethasone is the definitive glucocorticoid for research demanding isolated GR signaling without mineralocorticoid cross-talk. Unlike hydrocortisone, it possesses zero sodium-retaining activity, and compared to dexamethasone, it induces significantly less adrenal cortical atrophy and avoids fibrotic lesions—critical for long-term chronic inflammation models. Experimentally validated at 10⁻⁶ M to inhibit macrophage-derived chondrocyte-stimulating factor, it is an essential tool for arthritis, MMP pathway, and chondrocyte communication studies. Its intermediate duration of action and favorable therapeutic index also make it the preferred reference standard for next-generation GR modulator development and comparative effectiveness trials.

Molecular Formula C22H29FO5
Molecular Weight 392.5 g/mol
CAS No. 53-33-8
Cat. No. B1678425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParamethasone
CAS53-33-8
SynonymsParamethasone;  CS 1483
Molecular FormulaC22H29FO5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F
InChIInChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20+,21+,22+/m1/s1
InChIKeyMKPDWECBUAZOHP-AFYJWTTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFluffy, practically white, crystalline powder. Sol in chloroform, ether, and methanol;  odorless /acetate/
1.45e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paramethasone CAS 53-33-8 Procurement Guide: Structural and Pharmacological Baseline


Paramethasone (CAS 53-33-8) is a synthetic, fluorinated glucocorticoid characterized by the presence of both a 6α-fluoro and a 16α-methyl group on the corticosteroid backbone [1]. This structural modification classifies it as a glucocorticoid receptor (NR3C1) agonist, endowing it with anti-inflammatory and immunosuppressant properties [1]. It is categorized as having an intermediate duration of action [2] and is indicated for all conditions requiring corticosteroid therapy, with the notable exception of adrenal insufficiency states [3]. Unlike other glucocorticoids, paramethasone is distinguished by a specific combination of functional substituents that influence its receptor binding affinity, metabolic handling, and therapeutic profile, which are critical for informed scientific selection over its in-class analogs [1].

Why Paramethasone Cannot Be Substituted with Dexamethasone or Betamethasone


In-class glucocorticoids are not interchangeable due to significant, quantifiable differences in their pharmacodynamic and pharmacokinetic profiles. For example, paramethasone shares a similar therapeutic index with prednisolone and methylprednisolone, whereas dexamethasone and betamethasone have a lower therapeutic index, making them less desirable for routine long-term use [1]. Furthermore, paramethasone's unique lack of sodium-retaining (mineralocorticoid) activity is a critical differentiator from agents like hydrocortisone, directly impacting its suitability for specific patient populations [2]. Even structurally similar isomers, such as dexamethasone and betamethasone, exhibit distinct metabolic pathways and atrophic effects on the adrenal cortex compared to paramethasone [3]. These verifiable differences necessitate a compound-specific approach to procurement and research application, as detailed in the quantitative evidence below.

Quantitative Differentiation of Paramethasone (CAS 53-33-8) from Key Comparators


Therapeutic Index and Clinical Tolerability: Paramethasone vs. Dexamethasone

A 1964 clinical review established that paramethasone shares a therapeutic index comparable to prednisolone and methylprednisolone. In contrast, dexamethasone and betamethasone were explicitly noted to have a lower therapeutic index than prednisolone, making them less desirable for routine clinical use and better reserved for selected cases [1]. This classification is based on a qualitative assessment of clinical benefit versus adverse effect profile.

Glucocorticoid Therapeutic Index Rheumatology

Comparative Potency and Equivalent Dosing: Paramethasone vs. Dexamethasone and Betamethasone

A direct comparison of corticosteroid potency reveals that paramethasone has an anti-inflammatory activity of 10 (relative to hydrocortisone = 1) and a standard equivalent dose of 2 mg. This contrasts with dexamethasone (potency 30, equivalent dose 0.75 mg) and betamethasone (potency 25-40, equivalent dose 0.6 mg) [1]. This quantitative difference in potency and dosing has direct implications for calculating doses in experimental models and clinical protocols.

Anti-inflammatory Potency Equivalent Dose Pharmacodynamics

Mineralocorticoid Activity and Sodium Retention: Paramethasone vs. Hydrocortisone

Paramethasone is explicitly characterized by its "lack of sodium-retaining properties" [1]. This makes it less suitable for treating adrenal insufficiency states compared to hydrocortisone, which possesses inherent mineralocorticoid activity, or when hydrocortisone is used in combination with the potent mineralocorticoid fludrocortisone [1]. In contrast, paramethasone has a salt-retaining activity of 0, whereas hydrocortisone has an activity of 1 [2].

Mineralocorticoid Activity Sodium Retention Adrenal Insufficiency

Adrenal Suppression and Cortical Atrophy: Paramethasone vs. Dexamethasone

In a 5-week study on male Wistar rats receiving daily injections, the atrophic changes in the adrenal cortex induced by paramethasone (0.5 mg/kg) were significantly less severe than those induced by dexamethasone (0.25 mg/kg) [1]. The dexamethasone group showed conspicuous atrophy of the fascicular and reticular layers within 5 days, progressing to necrosis and zonal fibrosis by 5 weeks. In contrast, the paramethasone group exhibited less evident atrophic changes and no severe cortical lesions resulting in fibrosis [1].

HPA Axis Suppression Adrenal Atrophy In Vivo Toxicology

In Vitro Inhibition of Macrophage-Derived Chondrocyte-Stimulating Factor

In a 1981 study, paramethasone at a concentration of 10^(-6) M was shown to significantly inhibit the release of a chondrocyte-stimulating factor from lipopolysaccharide (LPS)-activated rabbit peritoneal macrophages, as well as the subsequent activation of chondrocytes to release collagenase and other neutral proteases [1].

In Vitro Pharmacology Cytokine Inhibition Rheumatoid Arthritis

Optimal Research Applications for Paramethasone Based on Differentiated Evidence


Long-Term In Vivo Models of Chronic Inflammation Requiring Minimal HPA Axis Interference

Researchers conducting long-term studies on chronic inflammatory diseases (e.g., rheumatoid arthritis) should prioritize paramethasone over dexamethasone or betamethasone. The direct comparative evidence shows that paramethasone induces significantly less severe adrenal cortical atrophy and avoids the fibrotic lesions associated with dexamethasone [1]. This reduced HPA axis suppression allows for cleaner interpretation of long-term therapeutic effects without the confounding variable of severe drug-induced adrenal insufficiency. Its favorable therapeutic index further supports its use in extended dosing regimens [2].

Studies Requiring Pure Glucocorticoid Agonism Without Mineralocorticoid Off-Target Effects

For investigations into pure glucocorticoid receptor signaling pathways, paramethasone is the preferred compound due to its complete lack of sodium-retaining (mineralocorticoid) activity [1]. Unlike hydrocortisone, which has mixed glucocorticoid/mineralocorticoid effects, paramethasone allows researchers to isolate and study glucocorticoid-mediated anti-inflammatory and immunosuppressive mechanisms without the confounding influence of altered electrolyte balance and fluid retention [1]. This makes it ideal for in vivo studies focused on immune cell function or metabolic regulation.

In Vitro and Ex Vivo Studies on Macrophage-Cartilage Crosstalk and Collagenase Production

Paramethasone has been experimentally validated to inhibit the release of chondrocyte-stimulating factor from activated macrophages at a concentration of 10^(-6) M [1]. This specific mechanism is central to cartilage degradation in arthritis. Therefore, paramethasone is a critical tool compound for researchers investigating the molecular pathways of macrophage-chondrocyte communication, the regulation of matrix metalloproteinases (like collagenase), and for screening novel compounds targeting this specific disease-relevant pathway in osteoarthritis and rheumatoid arthritis models.

Clinical Research and Comparative Effectiveness Studies Focused on Intermediate-Acting Glucocorticoids

Paramethasone is classified as an intermediate-acting glucocorticoid [1] with a potency profile that bridges older compounds like prednisolone and more potent agents like dexamethasone [2]. It is therefore a valuable reference standard for clinical research protocols that require an intermediate-duration glucocorticoid with a defined and moderate anti-inflammatory potency. Its unique position in the glucocorticoid pharmacopoeia makes it essential for comparative effectiveness trials and for researchers developing next-generation glucocorticoid receptor modulators with an improved therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paramethasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.